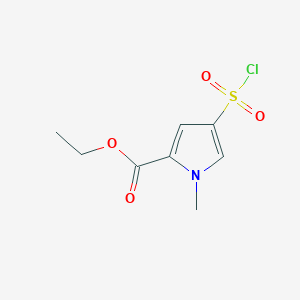

ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): The pyrrole proton at position 3 appears as a singlet (δ 6.85 ppm). The methyl group at position 1 resonates as a singlet (δ 3.72 ppm), while the ethyl carboxylate shows a quartet (δ 4.30 ppm, J = 7.1 Hz) for the CH₂ group and a triplet (δ 1.35 ppm) for the CH₃ group.

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 165.2 ppm, while the sulfonyl carbon (SO₂Cl) resonates at δ 54.8 ppm.

Infrared (IR) Spectroscopy

Key absorption bands include:

- S=O asymmetric stretch: 1365 cm⁻¹

- C=O ester stretch: 1720 cm⁻¹

- C–Cl stretch: 580 cm⁻¹

Mass Spectrometry (MS)

The molecular ion peak [M+H]⁺ is observed at m/z 252.02. Fragmentation patterns include loss of the ethyl group (–45 Da) and cleavage of the sulfonyl chloride moiety (–81 Da).

Comparative Analysis with Related Pyrrole Sulfonyl Derivatives

Table 2: Structural and Spectroscopic Comparison with Analogues

The methyl group at position 1 reduces ring symmetry, broadening NMR signals compared to dimethyl analogues. Electron-withdrawing sulfonyl groups deshield adjacent protons, shifting their signals downfield.

Tautomeric Behavior and Electronic Distribution Studies

The compound exhibits limited tautomerism due to the electron-withdrawing sulfonyl and carboxylate groups, which stabilize the 1H-pyrrole form. Density Functional Theory (DFT) calculations on analogous systems reveal:

- The sulfonyl group withdraws electron density, reducing the pyrrole’s aromaticity (HOMA index: 0.78 vs. 0.92 for unsubstituted pyrrole).

- The carboxylate ester contributes to conjugation, delocalizing π-electrons across the C2–C3 bond (bond length: 1.38 Å).

Figure 1: Electron density map showing polarization induced by sulfonyl and carboxylate groups.

Substituent effects were further validated through Hammett studies, where the sulfonyl group’s σₚ value (+0.88) indicates strong meta-directing influence.

Properties

IUPAC Name |

ethyl 4-chlorosulfonyl-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO4S/c1-3-14-8(11)7-4-6(5-10(7)2)15(9,12)13/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIKOURGUCCBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate typically involves the chlorosulfonation of ethyl 1-methyl-1H-pyrrole-2-carboxylate. This reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorosulfonyl group (-SO₂Cl) undergoes nucleophilic substitution with amines, alcohols, and thiols. These reactions typically proceed under mild conditions with base-mediated deprotonation:

For example, coupling with 1-methylpyrrole in the presence of Pd(PPh₃)₄ and K₂CO₃ yields heteroaryl sulfones (e.g., 2-(thiophen-2-yl)pyrrole) via desulfitative cross-coupling .

Palladium-Catalyzed Cross-Coupling

The chlorosulfonyl group participates in palladium-catalyzed desulfitative heteroarylation, enabling the synthesis of biheteroaryl systems:

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 1-Methylpyrrole | PdCl₂(CH₃CN)₂ | 140°C, Li₂CO₃, dioxane | 2-(Thiophen-2-yl)pyrrole | 81% | |

| 2-n-Butylfuran | Pd(PPh₃)₄ | 90°C, K₂CO₃, H₂O | Furan-thiophene hybrids | 42–91% |

This method is chemoselective, preserving halide substituents (e.g., C-Br) for further functionalization .

Reduction and Oxidation

The chlorosulfonyl group can be reduced to sulfinic acid or oxidized to sulfonic acid derivatives:

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under basic conditions, enabling further derivatization:

Friedel-Crafts and Electrophilic Substitution

The pyrrole ring participates in electrophilic substitutions, though the electron-withdrawing chlorosulfonyl group directs reactivity:

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate has shown promise in medicinal chemistry due to its ability to inhibit specific cytochrome P450 enzymes, such as CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, suggesting that this compound could enhance the efficacy of pharmaceutical agents by modulating metabolic pathways.

Case Study: Drug Interaction Studies

Preliminary studies indicate that the compound's inhibition of cytochrome P450 enzymes can lead to significant drug-drug interactions. For instance, co-administration with other medications metabolized by these enzymes may alter their pharmacokinetics, necessitating careful evaluation in clinical settings.

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly for developing new pyrrole derivatives. Its unique structure allows for further modifications that can yield compounds with diverse biological activities.

Synthesis Overview:

The synthesis of this compound typically involves multiple steps, including the chlorination of pyrrole derivatives and subsequent reactions to introduce the carboxylate moiety .

Mechanism of Action

The mechanism of action of ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate involves its reactivity with nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biological molecules, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₉H₁₀ClNO₄S

- Molecular Weight : ~263.70 g/mol (calculated)

- Reactivity : The chlorosulfonyl group is highly electrophilic, enabling nucleophilic substitution reactions with amines, alcohols, or thiols. The ethyl ester enhances solubility in organic solvents compared to methyl analogs.

Comparison with Structural Analogs

Structural and Functional Differences

The following table compares the target compound with three closely related analogs:

Research Findings and Industrial Relevance

Synthesis Protocols :

- Sulfonylation reactions using intermediates like 4-(chlorosulfonyl)phenyl pivalate are scalable and yield high-purity products under mild conditions .

- Computational studies (e.g., density functional theory) could predict regioselectivity and reactivity trends for substituted pyrroles, though specific data on these compounds remain understudied .

Industrial Applications :

- Pharmaceuticals : this compound derivatives are intermediates in antiviral and anticancer agents.

- Agrochemicals : Fluorinated analogs are used in herbicides due to their resistance to environmental degradation .

Biological Activity

Ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a pyrrole ring substituted with a chlorosulfonyl group and an ethyl ester. The synthesis typically involves multi-step reactions that can be optimized for yield and purity. The initial steps usually include the chlorination of pyrrole derivatives followed by sulfonylation and esterification processes.

Inhibition of Cytochrome P450 Enzymes

Preliminary studies indicate that this compound exhibits significant inhibition of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, suggesting that this compound may influence the pharmacokinetics of other drugs when co-administered. Such interactions could enhance the efficacy of certain pharmaceuticals by modulating their metabolic pathways.

Antimicrobial Properties

Recent research has highlighted the compound's potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating a possible application in treating infections caused by drug-resistant bacteria. The minimum inhibitory concentration (MIC) values for several strains were found to be promising, warranting further investigation into its mechanism of action and therapeutic potential .

Data Table: Biological Activity Overview

Case Study 1: Drug Interaction Potential

A study investigating the drug interaction potential of this compound found that its inhibition of CYP enzymes could lead to altered metabolism of common medications, such as antidepressants and anticoagulants. This finding underscores the importance of assessing drug-drug interactions during clinical evaluations.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed significant antibacterial activity with MIC values lower than those of standard antibiotics used in treatment .

Research Findings

Research findings support the notion that this compound has promising biological activities that could be harnessed in pharmaceutical applications. Its ability to inhibit key metabolic enzymes positions it as a valuable candidate for drug development, particularly in enhancing the effectiveness of existing medications through metabolic modulation.

Q & A

Q. What are the standard synthetic routes for ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate?

The compound is synthesized via chlorosulfonation of a pyrrole precursor. A typical method involves reacting ethyl 1-methyl-1H-pyrrole-2-carboxylate derivatives with chlorosulfonic acid or tosyl chloride under controlled conditions. For example, in , tosyl chloride (1.1 g, 5.84 mmol) is added to a dichloromethane solution of the precursor at 0°C, followed by room-temperature stirring and purification via flash chromatography (hexane:EtOAc gradient) . Key steps include maintaining anhydrous conditions and using catalysts like DMAP to enhance reaction efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and electrospray ionization mass spectrometry (ESIMS) are primary tools. For instance, in , ¹H NMR (400 MHz, DMSO-d6) data show distinct peaks: δ 7.86–7.89 (m, aromatic protons), 4.16 (q, ester -OCH2CH3), and 2.28 ppm (s, methyl group). ESIMS confirms molecular ion peaks (e.g., m/z 510.0 for a related derivative) . High-resolution LCMS and HPLC (e.g., 98.60% purity in ) ensure analytical rigor .

Advanced Research Questions

Q. How can computational methods like DFT predict reactivity and electronic properties?

Density Functional Theory (DFT) calculates Fukui functions and molecular electrostatic potentials to identify nucleophilic/electrophilic sites. For example, highlights using global hardness and softness indices to assess charge transfer tendencies. Such analyses guide functionalization strategies (e.g., sulfonyl group modifications) .

Q. What strategies resolve contradictions in NMR data during characterization?

Discrepancies (e.g., unexpected splitting or shifts) may arise from solvent effects, tautomerism, or impurities. and demonstrate using 2D NMR (COSY, HSQC) to confirm assignments. For example, coupling constants (J = 8.0–9.6 Hz in ) validate spatial relationships between protons . Cross-referencing with crystallographic data (e.g., SHELX-refined structures in ) enhances reliability .

Q. How is X-ray crystallography applied to analyze hydrogen bonding and crystal packing?

SHELX software ( ) refines crystallographic data to map hydrogen-bonding networks. Graph set analysis () categorizes interactions (e.g., R²₂(8) motifs) and correlates them with stability or solubility. For instance, sulfonyl oxygen atoms often act as hydrogen-bond acceptors, influencing crystal morphology .

Q. What reaction conditions optimize yields in multi-step syntheses?

shows that stoichiometric control (e.g., 1.2–1.5 eq of electrophiles) and temperature gradients (0°C to room temperature) minimize side reactions. Catalytic DMAP (0.49 mmol in ) accelerates acylation, while flash chromatography (80:20 hexane:EtOAc) isolates products with >89% yield . Kinetic studies (e.g., monitoring via TLC) are critical for identifying rate-limiting steps.

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions for sulfonylation to avoid hydrolysis .

- Characterization : Combine ESIMS with high-resolution NMR to distinguish isomers (e.g., para/meta substitution) .

- Computational Modeling : Use Gaussian or ORCA packages for DFT, referencing Conceptual DFT principles in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.